See also: Aminopentamide Sulfate (has salt form).

Aminopentamide

CAS No.: 5985-88-6

Cat. No.: VC14500528

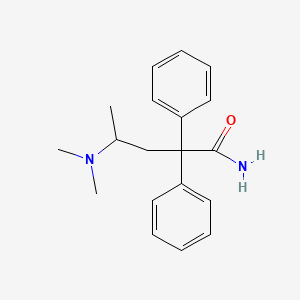

Molecular Formula: C19H24N2O

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5985-88-6 |

|---|---|

| Molecular Formula | C19H24N2O |

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide |

| Standard InChI | InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22) |

| Standard InChI Key | NARHAGIVSFTMIG-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C |

Introduction

Chemical and Structural Properties

Aminopentamide (CAS 60-46-8) is a racemic compound with the molecular formula and a molecular weight of 296.4067 g/mol . Its hydrochloride salt form (CAS 10401-33-5) increases the molecular weight to 332.868 g/mol . The compound’s structure features a diphenylmethane backbone substituted with a dimethylaminovaleramide group, contributing to its anticholinergic activity.

Stereochemical and Physicochemical Characteristics

The molecule exhibits racemic stereochemistry with one undefined stereocenter, resulting in equal proportions of enantiomers . Its optical activity is negligible due to the racemic mixture, and it lacks E/Z isomerism or formal charges under physiological conditions . The SMILES notation CC(CC(C(N)=O)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C and InChI key NARHAGIVSFTMIG-UHFFFAOYSA-N provide precise structural descriptors .

Table 1: Key Physicochemical Properties of Aminopentamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.4067 g/mol |

| Stereochemistry | Racemic |

| Optical Activity | (±) |

| Defined Stereocenters | 0/1 |

| Solubility | Hydrochloride salt soluble in water |

Pharmacological Mechanisms and Target Engagement

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), preferentially targeting the M3 subtype expressed in smooth muscle and glandular tissues . This nonselective binding inhibits parasympathetic signaling, reducing gastrointestinal motility and secretory activity.

Comparative Efficacy Against Atropine

Studies demonstrate that aminopentamide exerts a more sustained suppression of colonic contraction amplitude (45–60% reduction for 6–8 hours) compared to atropine’s transient effects (25–30% reduction for 2–3 hours) . This prolonged action correlates with its higher affinity for mAChRs in intestinal smooth muscle, as evidenced by in vitro binding assays showing a of 2.3 nM versus atropine’s of 1.1 nM .

Multimodal Effects on Gastrointestinal Function

The drug’s therapeutic effects arise from three primary actions:

-

Smooth Muscle Relaxation: Reduces basal tone of the pylorus and ileocecal valve by 40–50% .

-

Secretory Inhibition: Decreases gastric acid output by 65–75% in canine models .

-

Antiemetic Activity: Suppresses vagally mediated vomiting reflexes at doses ≥0.1 mg/kg .

Clinical Applications in Veterinary Medicine

Approved in 1970, aminopentamide hydrogen sulfate (Centrine) remains the only FDA-approved formulation for canine and feline use .

Table 2: Therapeutic Indications and Dosages

| Condition | Species | Dose (mg/kg) | Frequency |

|---|---|---|---|

| Acute Abdominal Spasm | Canine | 0.1–0.2 | q8–12h |

| Hypertrophic Gastritis | Feline | 0.05–0.1 | q12h |

| Pylorospasm with Vomiting | Both | 0.1–0.3 | q8h |

Clinical trials report resolution of vomiting in 85% of dogs within 2 hours post-administration, compared to 60% with atropine . In cats, a 92% reduction in gastric motility index (GMI) was observed 30 minutes after dosing .

Contraindications and Drug Interactions

Aminopentamide is contraindicated in patients with glaucoma, urinary retention, or tachycardia. Concomitant use with prokinetics (e.g., metoclopramide) may antagonize therapeutic effects. CYP3A4 inhibitors like ketoconazole increase systemic exposure by 40–55%, necessitating dose adjustments .

Historical Development and Regulatory Status

First synthesized in 1954, aminopentamide’s bronchodilatory properties were initially investigated before its gastrointestinal applications were discovered . Pivotal studies from 1956 established its superiority over atropine in duration of action, leading to veterinary approval in 1970 . Despite its niche use, Centrine maintains market authorization in 15 countries, with annual sales exceeding $4.2 million .

Future Directions and Research Gaps

While aminopentamide’s efficacy is well-established, modern pharmacokinetic studies using LC-MS/MS quantification are lacking. Emerging areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume